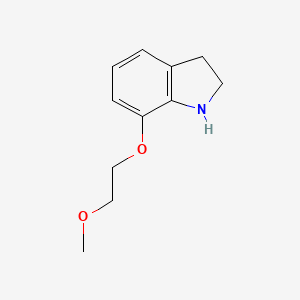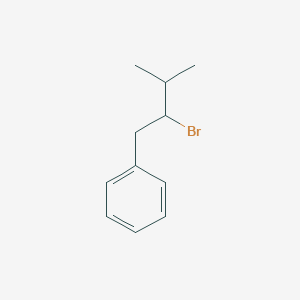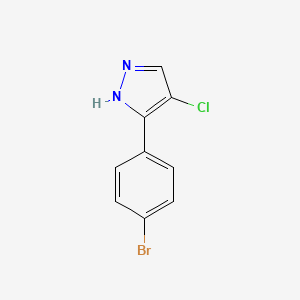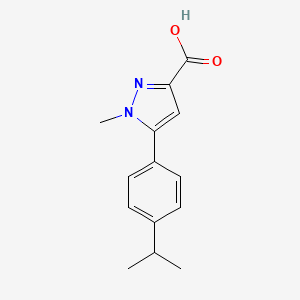![molecular formula C8H7IN2 B13869110 3-Iodo-7-methylpyrrolo[2,3-b]pyridine](/img/structure/B13869110.png)
3-Iodo-7-methylpyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-7-methylpyrrolo[2,3-b]pyridine is a heterocyclic compound that features an iodine atom at the 3rd position and a methyl group at the 7th position of the pyrrolo[2,3-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7-methylpyrrolo[2,3-b]pyridine typically involves the iodination of 7-methylpyrrolo[2,3-b]pyridine. One common method is the direct iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-7-methylpyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as DMF or DMSO.
Coupling Reactions: Often use palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, a Suzuki coupling reaction with phenylboronic acid would yield a phenyl-substituted pyrrolo[2,3-b]pyridine derivative.
Wissenschaftliche Forschungsanwendungen
3-Iodo-7-methylpyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.
Chemical Biology: Used in the development of probes for studying biological processes.
Material Science:
Wirkmechanismus
The mechanism of action of 3-Iodo-7-methylpyrrolo[2,3-b]pyridine largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been studied as kinase inhibitors, where they bind to the ATP-binding site of kinases, thereby blocking their activity and interrupting signaling pathways involved in disease progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
- 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 3-Iodopyridine
Uniqueness
3-Iodo-7-methylpyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both an iodine atom and a methyl group on the pyrrolo[2,3-b]pyridine core can lead to distinct electronic and steric effects, making it a valuable scaffold for the development of new chemical entities.
Eigenschaften
Molekularformel |
C8H7IN2 |
|---|---|
Molekulargewicht |
258.06 g/mol |
IUPAC-Name |
3-iodo-7-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7IN2/c1-11-4-2-3-6-7(9)5-10-8(6)11/h2-5H,1H3 |
InChI-Schlüssel |
KTWLHGWVSLRFMG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C2C1=NC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



phosphane](/img/structure/B13869044.png)





![tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B13869078.png)


![2-nitro-N-[2-(3-pyridinyl)ethyl]aniline](/img/structure/B13869099.png)



